2-Isopropylmaleic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-propan-2-ylbut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMGRJLQRLFQQX-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415060 | |
| Record name | beta-isopropylmaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopropylmaleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7596-39-6, 44976-69-4 | |
| Record name | NSC25311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-isopropylmaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylmaleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Nomenclature, Stereochemistry, and Structural Isomerism of 2 Isopropylmaleic Acid
Systematic Nomenclature and Common Academic References for 2-Isopropylmaleic Acid and Related Isomers
This compound is a dicarboxylic acid. Its systematic IUPAC name is (Z)-2-propan-2-ylbut-2-enedioic acid. nih.gov It is the 2-isopropyl derivative of maleic acid. nih.gov In academic and research contexts, it is often referred to by several synonyms, including beta-isopropylmaleate and simply 2-isopropylmaleate. nih.govymdb.ca
Another related compound, often discussed in conjunction with this compound, is 2-isopropylmalic acid. This compound is a saturated dicarboxylic acid and is structurally a derivative of malic acid where a hydrogen at the 2-position is replaced by an isopropyl group. nih.govebi.ac.uk Its systematic IUPAC name is 2-hydroxy-2-propan-2-ylbutanedioic acid. nih.govmzcloud.org Common synonyms for 2-isopropylmalic acid include α-isopropylmalic acid, 2-hydroxy-2-isopropylsuccinic acid, and 3-carboxy-3-hydroxyisocaproic acid. nih.govmzcloud.org While "α-isopropylmalate" is frequently used interchangeably with 2-isopropylmalic acid, it specifically denotes the (2S)-stereoisomer, which is a key intermediate in leucine (B10760876) biosynthesis.
The following table summarizes the key nomenclature and identifiers for these compounds:
Table 1: Nomenclature and Identifiers| Characteristic | This compound | 2-Isopropylmalic Acid |
|---|---|---|
| Systematic IUPAC Name | (Z)-2-propan-2-ylbut-2-enedioic acid nih.gov | 2-hydroxy-2-propan-2-ylbutanedioic acid nih.govmzcloud.org |
| Common Synonyms | 2-isopropylmaleate, beta-isopropylmaleate nih.govymdb.ca | α-isopropylmalic acid, 2-hydroxy-2-isopropylsuccinic acid nih.govmzcloud.org |
| Molecular Formula | C₇H₁₀O₄ nih.gov | C₇H₁₂O₅ nih.gov |
| CAS Number | 7596-39-6 nih.gov | 3237-44-3 nih.gov |
Stereochemical Aspects and Chiral Properties of this compound and its Derivatives
This compound, due to its double bond, exists as geometric isomers. The (Z)-isomer is also known as maleic acid, while the (E)-isomer is fumaric acid. The introduction of the isopropyl group at the C2 position of maleic acid results in (Z)-2-propan-2-ylbut-2-enedioic acid. nih.gov
In contrast, 2-isopropylmalic acid possesses a chiral center at the C2 carbon, the carbon atom to which the hydroxyl and isopropyl groups are attached. nih.gov This chirality gives rise to two enantiomers: (S)-2-isopropylmalic acid and (R)-2-isopropylmalic acid. The (2S)-stereoisomer, often referred to as α-isopropylmalate, is the biologically active form and a crucial intermediate in the biosynthesis of the amino acid leucine. foodb.ca The stereochemistry is critical for its biological function, as enzymes in metabolic pathways are highly specific to the spatial arrangement of atoms in a molecule.
The chiral separation of 2-isopropylmalic acid enantiomers can be achieved using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases, such as those derived from cinchona alkaloids. researchgate.netnih.gov This allows for the study of the individual enantiomers and their specific biological roles. nih.gov
Isomeric Forms and Related Structural Analogues in Research
The primary isomeric form of interest in relation to 2-isopropylmalic acid is its structural isomer, 3-isopropylmalic acid. wikipedia.org In this isomer, the isopropyl group is located at the C3 position of the malic acid backbone. The systematic IUPAC name for 3-isopropylmalic acid is 2-hydroxy-3-isopropylsuccinic acid. wikipedia.org
Both 2-isopropylmalic acid and 3-isopropylmalic acid are intermediates in the leucine biosynthesis pathway. foodb.cawikipedia.org An enzyme, isopropylmalate isomerase, catalyzes the interconversion between these two isomers. wikipedia.org This isomerization is a key step in the pathway. wikipedia.org
Research has identified and quantified both 2-isopropylmalic acid and 3-isopropylmalic acid in various natural sources, including wine and coffee. researchgate.netunicam.itbohrium.com Studies on wine have shown that the concentrations of these two isomers can vary, with red wines generally having higher amounts of 2-isopropylmalic acid. nih.gov The presence and relative abundance of these isomers can potentially serve as chemical markers for different food processing methods. bohrium.com
Furthermore, structural analogues of malic acid, including 2-isopropylmalic acid and 3-isopropylmalic acid, have been investigated for their antioxidant properties. thescipub.com Density Functional Theory (DFT) studies have been employed to understand the thermodynamic processes behind their antioxidant mechanisms. thescipub.com
The table below provides a comparison of the key isomers discussed:
Table 2: Isomeric Forms and Related Analogues| Compound | Systematic IUPAC Name | Key Role/Occurrence |
|---|---|---|
| This compound | (Z)-2-propan-2-ylbut-2-enedioic acid nih.gov | Derivative of maleic acid nih.gov |
| 2-Isopropylmalic Acid | 2-hydroxy-2-propan-2-ylbutanedioic acid nih.govmzcloud.org | Intermediate in leucine biosynthesis, found in wine and coffee wikipedia.orgresearchgate.netbohrium.com |
| 3-Isopropylmalic Acid | 2-hydroxy-3-isopropylsuccinic acid wikipedia.org | Intermediate in leucine biosynthesis, found in wine and coffee wikipedia.orgresearchgate.netbohrium.com |
Advanced Synthetic Methodologies for 2 Isopropylmaleic Acid and Its Precursors
Retrosynthetic Analysis and Key Disconnections for 2-Isopropylmaleic Acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. pearson.comoregonstate.edu For this compound, two primary retrosynthetic disconnections can be envisioned, drawing inspiration from both classical organic reactions and its natural biosynthetic pathway.
Disconnection Approach 1: C-C Bond Formation on a Maleic Acid Scaffold
The most intuitive disconnection breaks the carbon-carbon bond between the isopropyl group and the maleic acid core. This approach identifies an isopropyl nucleophile (or its synthetic equivalent) and a maleic anhydride (B1165640) derivative as the key synthons.
Key Disconnection: The C2-isopropyl bond.
Synthons: An isopropyl anion equivalent (e.g., from an isopropyl Grignard reagent) and an electrophilic maleic acid derivative.
Potential Forward Synthesis: This suggests a reaction pathway involving the addition of an organometallic isopropyl reagent to a derivative of maleic anhydride or a related dicarboxylic acid ester. Challenges in this approach include controlling the regioselectivity of the addition and preventing side reactions.
Disconnection Approach 2: Biomimetic Aldol-Type Condensation
This strategy mimics the biological synthesis, which involves an aldol-type condensation. wikipedia.org
Key Disconnection: The C2-C3 bond of the succinic acid backbone.
Synthons: An acetyl-CoA enolate equivalent and 2-oxoisovalerate (α-ketoisovaleric acid).
Potential Forward Synthesis: This leads to a laboratory synthesis based on an aldol (B89426) condensation between the enolate of an acetic acid derivative (like a silyl (B83357) ketene (B1206846) acetal (B89532) or a lithium enolate) and 2-oxoisovalerate or its ester. This approach has the potential for high stereocontrol, mirroring the enzymatic process.
These two distinct retrosynthetic strategies provide a logical framework for exploring the various synthetic methodologies detailed in the following sections.
Classical and Established Laboratory Synthesis Routes for this compound
Classical methods for the synthesis of dicarboxylic acids and their derivatives provide a foundational approach to producing this compound. longdom.org These routes often involve well-established reactions, though they may lack the efficiency or stereoselectivity of more modern methods.
One plausible classical approach involves the esterification of maleic anhydride with isopropyl alcohol, followed by further transformations. However, a more direct synthesis of substituted maleic anhydrides can be achieved through the palladium-catalyzed oxidative dicarbonylation of alkynes. researchgate.net While a specific example for this compound is not prominent, the general method using a PdI2/KI catalyst system with carbon monoxide and an oxidant can convert terminal alkynes to the corresponding maleic anhydrides. researchgate.net For this compound, this would conceptually start from 3-methyl-1-butyne.
Another established strategy involves building the substituted system from a different starting material. For instance, a facile route to dialkyl-substituted maleic anhydrides has been demonstrated starting from dimethyl citraconate. researchgate.net This multi-step process involves bromination, Grignard coupling reactions, hydrolysis, and a dehydrative ring-closure to form the anhydride ring. researchgate.net
These classical methods, while robust, often require harsh conditions and multiple steps, and may produce mixtures of isomers that necessitate purification.
Stereoselective and Asymmetric Synthesis of this compound and its Derivatives
Given that this compound is a chiral molecule, controlling its stereochemistry is a significant synthetic goal. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for biological applications.
A prominent strategy for achieving high enantioselectivity in related systems is asymmetric hydrogenation. Iridium catalysts featuring N,P ligands have been successfully used for the asymmetric hydrogenation of 2-alkyl and 2-aryl-maleic acid diesters, yielding chiral succinates with high enantiomeric purity. nih.gov This method is particularly powerful as it can convert a mixture of cis/trans starting materials into a single enantiomer of the product in an enantioconvergent manner. nih.gov
Another powerful approach involves the use of chiral catalysts for bond-forming reactions. For instance, a dinuclear zinc-ProPhenol catalyst facilitates highly enantioselective nitro-Michael reactions with oxazol-4(5H)-ones, which are precursors to α-alkyl-α-hydroxycarboxylic acids. nih.gov The enantioselective synthesis of (2R,3S)-3-alkylmalic acids (isomers of 2-alkylmalic acids) has also been achieved using a chirality transcription approach with a carbohydrate template. oup.comtandfonline.com This method utilizes a dianion researchgate.netoup.com-Wittig rearrangement to establish the stereocenters with high control. oup.comtandfonline.com These methodologies, though applied to derivatives, establish a clear precedent for the successful stereoselective and asymmetric synthesis of this compound.
Biocatalytic and Biosynthetic Pathways of this compound (e.g., Isopropylmalate Synthase Pathways in Microorganisms and Plants)
The most well-documented and efficient synthesis of 2-isopropylmalic acid occurs in nature as a crucial step in the biosynthesis of the essential amino acid leucine (B10760876). wikipedia.org This pathway is found in plants, bacteria, archaea, and fungi, but is absent in mammals, making the enzymes involved potential targets for herbicides and antibiotics. Current time information in Bangalore, IN.agriculturejournals.cztandfonline.com
The key enzyme in this process is isopropylmalate synthase (IPMS) (EC 2.3.3.13). oup.comCurrent time information in Bangalore, IN. IPMS catalyzes an aldol-type condensation between the acetyl group of acetyl-CoA and the keto group of 2-oxoisovalerate (also known as α-ketoisovalerate) to yield (S)-2-isopropylmalate. Current time information in Bangalore, IN.
The IPMS Reaction:
Substrates: Acetyl-CoA + 2-Oxoisovalerate
Enzyme: Isopropylmalate Synthase (IPMS)
Product: (S)-2-Isopropylmalate + Coenzyme A
This reaction is the first committed step in the leucine-specific branch of the branched-chain amino acid synthesis pathway. tandfonline.comCurrent time information in Bangalore, IN. In plants like Arabidopsis thaliana, two genes, IPMS1 and IPMS2, encode for this enzyme. Current time information in Bangalore, IN. These enzymes typically have a pH optimum around 8.5 and require a divalent metal ion, such as Mg²⁺, as a cofactor. Current time information in Bangalore, IN.
A key feature of this biosynthetic pathway is its regulation through feedback inhibition. The final product of the pathway, leucine, acts as an allosteric inhibitor of IPMS, binding to a C-terminal regulatory domain on the enzyme to control the metabolic flux. researchgate.netoup.com Removal of this regulatory domain can abolish the feedback inhibition, but may also disrupt leucine homeostasis within the organism. researchgate.netoup.com
The product of the IPMS reaction, 2-isopropylmalate, is subsequently converted to its isomer, 3-isopropylmalate, by the enzyme isopropylmalate isomerase. wikipedia.orgacs.org This isomerization is a critical step that sets up the subsequent oxidative decarboxylation to yield 4-methyl-2-oxovalerate, the direct precursor to leucine. Current time information in Bangalore, IN.
Table 2: Key Components of the Isopropylmalate Synthase Pathway
| Component | Description | Reference |
| Enzyme | Isopropylmalate synthase (IPMS) | oup.comCurrent time information in Bangalore, IN.researchgate.net |
| Substrate 1 | Acetyl-CoA | Current time information in Bangalore, IN. |
| Substrate 2 | 2-Oxoisovalerate | Current time information in Bangalore, IN. |
| Product | (S)-2-Isopropylmalate | |
| Cofactor | Mg²⁺ | Current time information in Bangalore, IN. |
| Regulator | Leucine (feedback inhibition) | researchgate.netoup.com |
| Organisms | Plants, Bacteria, Fungi, Archaea | agriculturejournals.cznih.gov |
Enzymatic Synthesis of 2-Isopropylmalic Acid
The enzymatic synthesis of 2-isopropylmalic acid is a critical step in the biosynthesis of leucine. The primary enzyme responsible for this reaction is α-isopropylmalate synthase (α-IPMS), also known as 2-isopropylmalate synthase (EC 2.3.3.13). uniprot.orgresearchgate.netresearchgate.net This enzyme catalyzes the condensation of the acetyl group from acetyl-CoA with 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate) to produce (2S)-2-isopropylmalate. uniprot.orgresearchgate.net This reaction is an aldol condensation and is considered the first committed step in the leucine biosynthetic pathway. researchgate.netasm.org
The α-IPMS enzyme has been isolated and characterized from various organisms, including bacteria like Escherichia coli and Mycobacterium tuberculosis, as well as fungi such as Saccharomyces cerevisiae. uniprot.orgresearchgate.netresearchgate.net In bacteria, the enzyme is encoded by the leuA gene. uniprot.orgresearchgate.net The catalytic activity of α-IPMS requires the presence of divalent metal cations, with manganese (Mn2+) being a noted cofactor. uniprot.orguniprot.org
In Saccharomyces cerevisiae, there are two paralogous genes, LEU4 and LEU9, that encode for α-IPMS isozymes. asm.orgyeastgenome.org The Leu4 protein is the major isozyme, contributing to about 80% of the total α-isopropylmalate synthase activity in wild-type cells. yeastgenome.org The Leu4 homodimer is sensitive to feedback inhibition by leucine, while the Leu9 homodimer is resistant. asm.org The expression of LEU4 is significantly higher in cultures grown on ethanol (B145695) compared to glucose. asm.org
The synthesis reaction is as follows: 3-methyl-2-oxobutanoate + acetyl-CoA + H₂O → (2S)-2-isopropylmalate + CoA + H⁺ uniprot.orguniprot.org
This enzymatic conversion is a key control point in leucine metabolism and is subject to regulatory mechanisms, including feedback inhibition by the end-product, leucine. asm.org
Microbial Fermentation Routes for 2-Isopropylmalic Acid Production
Microbial fermentation presents a viable route for the production of 2-isopropylmalic acid. This process typically involves cultivating specific microbial strains, often those with mutations in the leucine biosynthetic pathway, under controlled aerobic conditions. epo.org
A patented process describes the production of α-isopropylmalic acid using a specific strain of the yeast Yarrowia lipolytica, designated as ATCC 20628. epo.org This method involves cultivating the yeast in an aqueous nutrient medium containing assimilable sources of carbon (like D-glucose), nitrogen, L-leucine, and inorganic salts. epo.org The fermentation is conducted under submerged aerobic conditions at a temperature of 24-28°C for up to nine days, with an initial pH of about 6.0-7.0. epo.org Upon completion, the α-isopropylmalic acid is recovered by acidifying the broth to a pH of approximately 1.0-2.0 and then filtering. epo.org
Leucine-requiring mutants of Saccharomyces cerevisiae and Neurospora crassa have also been reported to accumulate α-isopropylmalic acid in their culture media. epo.org In some cases, the production of 2-isopropylmalic acid is observed in co-cultures of different microorganisms. For instance, in a co-culture of Eurotium amstelodami and Bacillus licheniformis, 2-isopropylmalic acid was one of the highly expressed fatty acyls and conjugates. frontiersin.org Similarly, studies on kombucha, a fermented tea beverage, have identified 2-isopropylmalic acid as a metabolite, with the yeast Starmerella showing a positive correlation with its production. nih.gov Furthermore, solid-state fermentation of cottonseed hulls with Candida utilis CU-3 led to a significant increase in 2-isopropylmalic acid. mdpi.com
Microbial Production of 2-Isopropylmalic Acid
| Microorganism | Fermentation Type | Key Findings | Reference |
|---|---|---|---|
| Yarrowia lipolytica ATCC 20628 | Submerged aerobic fermentation | Cultivated in a medium with D-glucose, nitrogen sources, and L-leucine to produce α-isopropylmalic acid. | epo.org |
| Saccharomyces cerevisiae (leucine-requiring mutants) | - | Accumulates α-isopropylmalic acid in the fermentation broth. | epo.org |
| Eurotium amstelodami & Bacillus licheniformis | Co-culture liquid state fermentation | High expression of 2-isopropylmalic acid observed. | frontiersin.org |
| Starmerella (in Kombucha) | Mixed culture fermentation | Positively correlated with the production of 2-isopropylmalic acid. | nih.gov |
| Candida utilis CU-3 | Solid-state fermentation | Significantly increased the content of 2-isopropylmalic acid in cottonseed hulls. | mdpi.com |
Natural Occurrence and Extraction Methods in Model Organisms
2-Isopropylmalic acid is a naturally occurring intermediate metabolite in the leucine biosynthesis pathway found in a variety of organisms, including bacteria, fungi, and plants. wikipedia.orgnih.gov
Escherichia coli
In Escherichia coli K-12, 2-isopropylmalic acid is a known metabolite. nih.gov The synthesis is catalyzed by the 2-isopropylmalate synthase enzyme, which is encoded by the leuA gene. uniprot.orgsmpdb.ca This gene is part of the leuLABCD operon, which is involved in leucine synthesis. smpdb.ca Extraction of metabolites, including 2-isopropylmalic acid, from E. coli for analysis typically involves methods like co-fractionation mass spectrometry following chromatographic techniques such as size-exclusion and ion-exchange chromatography. nih.govbiorxiv.org
Saccharomyces cerevisiae
Saccharomyces cerevisiae, or budding yeast, synthesizes 2-isopropylmalic acid in the mitochondria via the α-IPMS enzymes Leu4p and Leu9p. asm.orgyeastgenome.org The compound is then transported to the cytosol. asm.org Notably, yeast cells can secrete 2-isopropylmalic acid into their environment. sigmaaldrich.commdpi.com This secretion has been shown to play a role in detoxifying aluminum ions by chelation. sigmaaldrich.commdpi.comresearchgate.net For extraction and analysis, methods such as gas chromatography-mass spectrometry (GC-MS) are employed, often using 2-isopropylmalic acid itself as an internal standard in metabolomic studies. sigmaaldrich.compubcompare.ai
Brassica napus
2-Isopropylmalic acid has been detected in Brassica napus (rapeseed). mdpi.comfrontiersin.org Its presence is linked to amino acid metabolism. mdpi.comfrontiersin.org Extraction of metabolites from Brassica napus tissues, such as seeds or leaves, can be achieved through various methods. Conventional solid-liquid extraction using a methanol-water mixture has been described. mdpi.com More advanced techniques include ultrasonic-assisted extraction and liquid-liquid extraction with solvents like ethanol, followed by partitioning with petroleum ether, methylene (B1212753) chloride, and ethyl acetate. mdpi.com For analysis of metabolites from plant tissues, liquid chromatography-mass spectrometry (LC-MS) is a common technique. nih.govnih.gov
Natural Occurrence and Extraction of 2-Isopropylmalic Acid
| Organism | Cellular Location/Role | Extraction/Analysis Methods | Reference |
|---|---|---|---|
| Escherichia coli | Intermediate in leucine biosynthesis, synthesized by LeuA enzyme. | Co-fractionation mass spectrometry, size-exclusion chromatography, ion-exchange chromatography. | nih.govnih.govbiorxiv.org |
| Saccharomyces cerevisiae | Intermediate in leucine biosynthesis, synthesized by Leu4p and Leu9p. Secreted to chelate aluminum ions. | Gas chromatography-mass spectrometry (GC-MS), often used as an internal standard. | asm.orgsigmaaldrich.commdpi.compubcompare.ai |
| Brassica napus | Detected as part of the plant's metabolome, involved in amino acid synthesis. | Solid-liquid extraction (methanol-water), ultrasonic-assisted extraction, liquid-liquid extraction, liquid chromatography-mass spectrometry (LC-MS). | mdpi.comfrontiersin.orgmdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Isopropylmaleic Acid
Electrophilic and Nucleophilic Addition Reactions of 2-Isopropylmaleic Acid
The electron-deficient nature of the double bond in this compound, caused by the electron-withdrawing effect of the adjacent carboxyl groups, makes it a prime substrate for nucleophilic attack (specifically, a Michael addition). Conversely, like all alkenes, it can also undergo electrophilic addition, although its reactivity is modulated by the substituents.
Hydrogenation and Reduction Pathways
The carbon-carbon double bond of this compound can be readily reduced through catalytic hydrogenation to yield its saturated counterpart, 2-isopropylsuccinic acid. This transformation is a classic example of an addition reaction where hydrogen adds across the double bond. Various catalysts are effective for this process, with palladium-on-carbon (Pd/C) and skeleton nickel (Raney nickel) being commonly employed. rsc.orgscialert.netmdpi.com The reaction is typically carried out under hydrogen pressure in a suitable solvent, which can include water. scialert.net For instance, the hydrogenation of maleic acid to succinic acid has been demonstrated in an aqueous phase using a Pd/C catalyst. rsc.org
Further reduction of the carboxylic acid groups is also possible under more forcing conditions or with stronger reducing agents. While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids on its own, its reactivity can be enhanced. csic.es For example, the combination of sodium borohydride with Raney nickel in water has been reported as a method for reducing unsaturated carboxylic acids. researchgate.net More potent reducing agents like lithium aluminum hydride (LiAlH₄) or copper hydride (CuH) can reduce the carboxylic acid functionalities to primary alcohols, following the initial saturation of the double bond. nih.govacs.org Biocatalytic systems have also been developed that can reduce α,β-unsaturated carboxylic acids to their corresponding saturated alcohols. rsc.org
Table 1: Hydrogenation and Reduction Reactions
| Reaction Type | Reagent/Catalyst | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 2-Isopropylsuccinic acid |
| Full Reduction | LiAlH₄ or other strong hydrides | 2-Isopropylbutane-1,4-diol |
| Biocatalytic Reduction | Carboxylate Reductases (CARs) | 2-Isopropylbutane-1,4-diol |
Halogenation Reactions
This compound is expected to undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). In this reaction, the halogen molecule attacks the electron-rich pi system of the double bond. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. This mechanism typically results in anti-addition, where the two halogen atoms add to opposite faces of the double bond. For example, the dibromination of maleic acid yields a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromosuccinic acid. researchgate.net A similar outcome would be expected for this compound, leading to the formation of 2,3-dihalo-2-isopropylsuccinic acid derivatives.
The reaction of α,β-unsaturated carbonyl compounds with free chlorine (HOCl/OCl⁻) is also a known transformation. nih.gov Additionally, α-chlorination of the carboxylic acid can be achieved by first converting the acid to an acyl chloride, which more readily enolizes, followed by reaction with a chlorinating agent like trichloroisocyanuric acid. researchgate.netmsu.edu
Addition of Nucleophiles (e.g., Alcohols, Amines)
The electron-deficient double bond of this compound is susceptible to conjugate addition, also known as the Michael reaction. Strong nucleophiles, particularly amines, can add to the β-carbon of the unsaturated system. researchgate.netadityadyechem.com The reaction of primary and secondary amines with maleic anhydride (B1165640), a close analogue, is well-documented and proceeds via aza-Michael addition. researchgate.netsemanticscholar.org For this compound, the addition of an amine (R₂NH) would lead to the formation of a 3-(dialkylamino)-2-isopropylsuccinic acid derivative.
While alcohols are weaker nucleophiles than amines, their addition can also occur. ncert.nic.in The most common reaction of carboxylic acids with alcohols is acid-catalyzed esterification of the carboxyl groups. However, nucleophilic addition across the double bond, analogous to the hydration of maleic acid to malic acid, is also a possible pathway, particularly under basic conditions where the more nucleophilic alkoxide is present. rsc.org
Table 2: Nucleophilic Addition Reactions
| Nucleophile | Reagent Type | Product Class |
|---|---|---|
| Amines | R₂NH | 3-Amino-2-isopropylsuccinic acid derivatives |
| Alcohols | R'OH | 3-Alkoxy-2-isopropylsuccinic acid derivatives |
| Water | H₂O | 3-Hydroxy-2-isopropylsuccinic acid (Isopropylmalic acid) |
Cycloaddition Reactions Involving the Maleic Acid Moiety of this compound
The carbon-carbon double bond of this compound can participate in pericyclic reactions, most notably as a component in cycloadditions.
Diels-Alder Reactions and Derivatives
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Maleic anhydride and its derivatives are classic examples of highly reactive dienophiles due to the electron-withdrawing nature of their carbonyl groups, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). pressbooks.puborganicreactions.orglibretexts.org
Given its structure, this compound is expected to be a competent dienophile. The presence of two carboxylic acid groups and an isopropyl group on the alkene backbone influences its reactivity and the stereochemistry of the resulting cycloadduct. The reaction is stereospecific, meaning the cis stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org When reacting with a diene like 1,3-butadiene, this compound would yield a substituted cyclohexene-dicarboxylic acid derivative. The reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com
[2+2] Photocycloadditions
This compound can undergo [2+2] photocycloaddition reactions, where two alkene units combine under photochemical conditions to form a four-membered cyclobutane (B1203170) ring. rsc.org Such reactions are particularly effective for maleic anhydride and its derivatives. researchgate.netacs.orgchempedia.info A patented process describes the cyclization of ethylenedicarboxylic acid derivatives, explicitly including this compound, upon irradiation with light. This reaction can be used to produce 1,3-disubstituted cyclobutane-1,2,3,4-tetracarboxylic acid derivatives with high stereoselectivity. The reaction often involves crystallizing the acid derivative with a nitrogen-containing organic compound, which orients the molecules in the crystal lattice, followed by photoirradiation to induce the cycloaddition.
Derivatization and Functionalization Reactions of this compound
This compound, a derivative of maleic acid, serves as a versatile platform for a variety of chemical transformations. nih.gov Its structure, featuring two carboxylic acid groups and a carbon-carbon double bond, allows for a range of derivatization and functionalization reactions. These reactions are crucial for synthesizing new molecules with tailored properties for various applications, from materials science to pharmacology.
Formation of Esters and Amides
The carboxylic acid groups of this compound readily undergo esterification and amidation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. google.com This process can be optimized for high yield and purity by controlling reaction conditions like temperature and stoichiometry. Transesterification, the reaction between an ester and an alcohol, provides an alternative route to new esters. google.com
Similarly, amides can be synthesized by reacting this compound or its derivatives with amines. For instance, N-substituted dimethylmaleimides have been prepared from the reaction of 2,3-dimethyl maleic anhydride and various amines. researchgate.net These reactions are fundamental in creating a diverse array of compounds with potential biological activities.
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), this compound is often derivatized to form more volatile esters. A common method involves trimethylsilylation, where a reagent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) is used to convert the carboxylic acid and hydroxyl groups into their trimethylsilyl (B98337) (TMS) ether and ester forms, respectively. pubcompare.ainist.govgcms.cznist.gov This derivatization is a critical step in many metabolomic analyses. pubcompare.aigcms.czshimadzu.com
| Reaction Type | Reactants | Products | Key Conditions/Reagents |
| Esterification | This compound, Alcohol | 2-Isopropylmaleate ester | Acid catalyst (e.g., H₂SO₄) google.com |
| Amide Formation | 2-Isopropylmaleic anhydride derivative, Amine | N-substituted maleimide (B117702) | - |
| Trimethylsilylation (for GC-MS) | This compound | Bis(trimethylsilyl) 2-isopropyl-2-[(trimethylsilyl)oxy]succinate nist.gov | MSTFA pubcompare.ai |
Anhydride Formation and Reactivity
This compound can be converted to its corresponding anhydride, 2-isopropylmaleic anhydride. This is typically achieved through dehydration of the diacid, often using a dehydrating agent like acetic anhydride. researchgate.net The resulting anhydride is a reactive intermediate that can be used in further syntheses. For example, 2-isopropylmaleic anhydride is a potential precursor for the synthesis of bioactive natural products like chenopanone. niscpr.res.in It can also undergo photodimerization reactions to form cyclobutane tetracarboxylic acid derivatives. google.com
Maleimide Synthesis and Transformations
Maleimides are an important class of compounds with a broad range of biological activities. researchgate.net N-substituted maleimides can be synthesized from the corresponding maleic anhydride. For example, N-isopropylmaleimide can be prepared from maleic anhydride and isopropanol. chembk.com These compounds can also be synthesized through other methods, such as the Mitsunobu reaction, which allows for the direct formation of various bifunctional linker compounds from maleimide and corresponding alcohols. lookchem.com
The maleimide scaffold is a versatile platform for further transformations. For instance, substituted maleimides can be synthesized via palladium-catalyzed reactions. researchgate.net The reactivity of the maleimide's carbon-carbon double bond makes it a target for various addition reactions.
| Compound | Starting Material | Key Transformation | Application/Significance |
| N-Isopropylmaleimide | Maleic anhydride, Isopropanol chembk.com | Imide formation | Monomer for polymers, organic synthesis intermediate chembk.comlookchem.com |
| Substituted Maleimides | Maleimide, Alcohols | Mitsunobu reaction lookchem.com | Bifunctional linkers lookchem.com |
| 3,4-Disubstituted Maleimides | Ugi adducts | Tandem catalytic systems researchgate.net | Synthesis of novel biologically active compounds researchgate.net |
Rearrangement Reactions and Tautomerism Studies
Rearrangement reactions involve the migration of an atom or group within a molecule. While specific rearrangement reactions extensively studied for this compound are not widely documented in the provided search results, the potential for such reactions exists given its structure. For instance, under certain conditions, carbocation intermediates formed during reactions could potentially undergo hydride or alkyl shifts. masterorganicchemistry.com The biosynthesis of some complex natural products involves rearrangement steps of related terpene structures. researchgate.net
Tautomerism, the interconversion of structural isomers, is relevant to derivatives of this compound. For example, certain lactols derived from related compounds can exhibit ring-chain tautomerism, where they exist in equilibrium between a cyclic hemiacetal form and an open-chain hydroxy aldehyde form. niscpr.res.in
Oxidative and Reductive Transformations of this compound
The functional groups in this compound are susceptible to both oxidation and reduction. The double bond can be reduced, and the carboxylic acid groups can also be reduced to alcohols. Conversely, the secondary carbon bearing the isopropyl group could potentially be oxidized.
Recent studies have investigated the antioxidant properties of 2-isopropylmalic acid, a related compound. thescipub.com It has been shown to scavenge free radicals, and theoretical calculations suggest this occurs via a Hydrogen Atom Transfer (HAT) mechanism. thescipub.com This indicates the potential for this compound to participate in redox reactions.
| Transformation | Potential Reagents | Potential Products |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols, Saturated dicarboxylic acids |
| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Aldehydes |
| Radical Scavenging | - | Oxidized products |
Decarboxylation Pathways and Mechanisms
Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. In biological systems, the oxidative decarboxylation of 3-isopropylmalate, an isomer of 2-isopropylmalic acid, is a key step in leucine (B10760876) biosynthesis. agriculturejournals.czscientificlabs.iedrugbank.com This reaction is catalyzed by 3-isopropylmalate dehydrogenase and leads to the formation of an α-keto acid. agriculturejournals.czscientificlabs.iedrugbank.com While this specific enzymatic pathway involves the 3-isomer, it highlights a relevant biological transformation of the isopropylmalic acid scaffold. The non-enzymatic decarboxylation of this compound could potentially be induced under thermal or specific chemical conditions, although detailed mechanistic studies for this specific compound are not extensively covered in the provided results.
Photochemical Transformations of this compound and Its Derivatives
Upon irradiation with ultraviolet (UV) light, maleic acid, the cis-isomer of butenedioic acid, can be converted to its trans-isomer, fumaric acid. iao.ruresearchgate.net This photoisomerization is a reversible process, and irradiation of either isomer leads to a photostationary state, which is a mixture of both cis and trans isomers. researchgate.net The energy required to overcome the rotational barrier around the carbon-carbon double bond is approximately 2.4 eV. iao.ru The presence of an isopropyl group on the double bond of this compound would be expected to influence the photostationary state equilibrium and the quantum yield of isomerization due to steric and electronic effects, although specific data is not available.
The mechanism of this photoisomerization is thought to proceed through the excitation of the molecule to an electronically excited state, followed by intersystem crossing to a triplet state. iao.ru In this triplet state, the carbon-carbon double bond has more single-bond character, allowing for rotation to occur. Deactivation from the triplet state can then lead to the formation of either the cis or trans isomer. Computational studies on the maleic acid anion radical suggest that the isomerization is initiated by a distortion of the H-C-C-H dihedral angle on the D1 potential energy surface, followed by C-C-C-C dihedral angle distortion on the D0 potential energy surface after deactivation. acs.org
In addition to isomerization, a minor photochemical side reaction has been reported for maleic acid in aqueous solutions, which is the photoaddition of water to the double bond, yielding malic acid. researchgate.net This reaction has a quantum yield that is significantly lower than that of the isomerization. researchgate.net For this compound, a similar photoaddition reaction could potentially lead to the formation of 2-hydroxy-2-isopropylsuccinic acid.
Furthermore, photochemical cycloadditions have been observed for derivatives of maleic acid, such as maleic anhydride. acs.org These reactions typically involve the [2+2] cycloaddition of the carbon-carbon double bond to another unsaturated molecule. While not directly studied for this compound, the potential for such cycloaddition reactions exists, depending on the reaction conditions and the presence of a suitable reaction partner.
The photochemistry of maleic acid can also be influenced by its environment. For instance, the photoisomerization of maleic acid to fumaric acid has been observed to occur on the surface of colloidal silver particles when probed by surface-enhanced Raman scattering (SERS). ijcce.ac.irscispace.com
Mechanistic Insights via Kinetic and Thermodynamic Studies (e.g., Antioxidant Mechanisms)
Detailed kinetic and thermodynamic studies specifically investigating the antioxidant mechanisms of this compound are scarce. However, the broader class of dicarboxylic acids has been studied for their antioxidant properties, providing a framework for understanding the potential mechanisms. nih.govresearchgate.net
Dicarboxylic acids can exert antioxidant effects through various mechanisms. One key mechanism is the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. researchgate.net NRF2 is a critical regulator of the cellular antioxidant response, controlling the expression of numerous antioxidant and detoxifying enzymes. researchgate.net Carboxylic acids have been identified as potential activators of this pathway, thereby enhancing the endogenous antioxidant capacity of cells. researchgate.net
Some dicarboxylic acids, such as azelaic acid, can also act as direct scavengers of reactive oxygen species (ROS). nih.gov The ability of a dicarboxylic acid to scavenge free radicals is influenced by its chemical structure. For instance, studies on dihydroxytyrosyl esters of dicarboxylic acids have shown that the length of the alkyl chain separating the carboxylic groups can modulate the antioxidant activity. nih.gov Shorter chain lengths were found to be more favorable for antioxidant capacity. nih.gov
The antioxidant potential of dicarboxylic acids is not uniform across the class. For example, while azelaic acid shows antioxidant properties, others like glutaric acid have been reported to induce oxidative stress in certain conditions. nih.gov The specific antioxidant or pro-oxidant behavior of this compound has not been experimentally determined.
Kinetic studies on maleic acid and its derivatives have often focused on reactions other than antioxidant processes, such as hydrogenation and esterification. scialert.netpan.pl For example, the kinetics of the noncatalytic isomerization of maleic acid to fumaric acid in water have been investigated, providing a kinetic model for this transformation. acs.orgnih.gov These studies reveal the influence of temperature and concentration on the reaction rates. nih.gov While not directly related to antioxidant mechanisms, these kinetic investigations provide valuable data on the reactivity of the maleic acid scaffold.
The table below summarizes the general photochemical and potential antioxidant characteristics of maleic acid, which can serve as a proxy for understanding this compound in the absence of direct data.
Advanced Spectroscopic and Structural Elucidation of 2 Isopropylmaleic Acid and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Isopropylmaleic Acid Research
High-resolution NMR spectroscopy is a cornerstone for the structural determination of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. bmrb.ionih.gov The structure of the compound has been confirmed using ¹H and ¹³C NMR spectroscopy and heteronuclear multiple-bond correlation (HMBC) spectroscopy. researchgate.net
Multi-dimensional NMR experiments are crucial for unambiguously assigning NMR signals and elucidating the complete bonding framework of this compound. nih.gov
Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In this compound, COSY spectra would show correlations between the methine proton of the isopropyl group and the two methyl protons, as well as between the protons of the methylene (B1212753) group. bmrb.io
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.ca This allows for the direct assignment of a proton signal to its corresponding carbon signal, which is invaluable for complex molecules. bmrb.iobmrb.io
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 (COOH) | - | ~180 | H3, H4' |
| C2 | - | ~76 | H3, H4', H5, H6 |
| C3 (CH₂) | ~2.8 (d), ~2.6 (d) | ~44 | H4', H5, H6 |
| C4 (COOH) | - | ~175 | H3 |
| C4' (CH) | ~2.2 (m) | ~35 | H5, H6 |
| C5/C6 (CH₃) | ~0.9 (d) | ~17 | H4' |
While specific dynamic NMR studies focusing on the conformational analysis of this compound are not extensively detailed in the surveyed literature, this technique would be valuable for understanding the molecule's flexibility. Dynamic NMR could probe the rotational barriers around the C-C single bonds, particularly the bond between the quaternary carbon (C2) and the methylene group (C3), and the bond between C2 and the isopropyl group's methine carbon (C4'). Such studies would provide insight into the preferred conformations of the molecule in solution and the energetic barriers between them.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.
The infrared spectrum of this compound shows characteristic absorption bands that confirm its structure. tandfonline.com A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid groups. Strong, sharp peaks around 1700 cm⁻¹ correspond to the C=O (carbonyl) stretching of the two carboxylic acid groups. The spectrum also contains bands corresponding to C-H stretching of the isopropyl and methylene groups, as well as C-O stretching and O-H bending vibrations. nih.govtandfonline.com The identity of isolated this compound from yeast mutants has been confirmed by demonstrating that its infrared spectrum is identical to that of an authentic sample. tandfonline.com While IR data is available, specific Raman spectroscopic studies on this compound are not prominent in the reviewed literature.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1470 | C-H bend | CH₂, CH₃ |
| ~1230 | C-O stretch / O-H bend | Carboxylic Acid / Alcohol |
| ~900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
Note: Data represents typical IR absorption regions for the specified functional groups and is based on general spectroscopic principles and available spectra. nih.govtandfonline.com
X-ray Crystallography of this compound and Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a publicly available crystal structure specifically for pure this compound was not found in the surveyed literature, the technique has been mentioned in related contexts. For instance, the structure of an aluminum(III) complex with 2-isopropylmalic acid was confirmed by X-ray crystallography. researchgate.net This indicates that the molecule can be crystallized and its structure solved, at least in the form of a metal complex.
Furthermore, X-ray crystallography is a proposed method for determining the absolute configuration of chiral molecules like this compound, often by forming co-crystals with a known chiral resolving agent. The absolute configuration of the related α-isopropylmalate has been determined, which is crucial for understanding the stereospecificity of the enzymes involved in its metabolism. capes.gov.br
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound (C₇H₁₂O₅) and its fragments. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation through the analysis of fragmentation pathways.
In negative ion mode electrospray ionization (ESI), this compound is typically observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 175.0612. semanticscholar.orgunicam.it The MS/MS fragmentation of this precursor ion is highly informative. Key fragmentation pathways include:
Loss of H₂O: A fragment ion at m/z 157.0505 [M-H-H₂O]⁻ is commonly observed, resulting from the loss of the hydroxyl group and a proton. semanticscholar.org
Loss of CO₂: Decarboxylation can lead to a fragment at m/z 131.0710 [M-H-CO₂]⁻.
Characteristic Fragment: A peculiar and diagnostic fragment for 2-IPMA is observed at m/z 115, which is produced by the loss of acetic acid [M-H-CH₃COOH]⁻. unicam.it This fragment helps to distinguish it from its isomer, 3-isopropylmalic acid, which produces a characteristic ion at m/z 73. unicam.it Other shared fragments include ions at m/z 113.0608 and 85.0658. semanticscholar.org These fragmentation patterns provide a reliable method for identifying this compound in complex biological mixtures, such as wine or urine. unicam.itresearchgate.net
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Formula | Reference |
| 175.0612 [M-H]⁻ | 157.0505 | H₂O | semanticscholar.org |
| 175.0612 [M-H]⁻ | 129 | Shared fragment | unicam.it |
| 175.0612 [M-H]⁻ | 115.0399 | C₂H₄O₂ (Acetic Acid) | semanticscholar.orgunicam.it |
| 175.0612 [M-H]⁻ | 113.0608 | C₃H₄O₂ | semanticscholar.org |
| 175.0612 [M-H]⁻ | 85.0658 | C₅H₉O | semanticscholar.org |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, particularly circular dichroism (CD), measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the stereochemistry of a molecule.
For this compound, which contains a stereocenter at the C2 position, CD spectroscopy is a valuable tool for assigning its absolute configuration ((R) or (S)). The technique can be used to monitor the progress of enzymatic reactions or chiral separations that selectively produce or consume one enantiomer. While direct CD spectra for this compound were not detailed in the searched literature, its application has been noted in broader studies involving related enzymes and processes. For example, CD measurements have been used to study the structure and refolding of 3-isopropylmalate dehydrogenase, an enzyme that interacts with the structurally similar 3-isopropylmalate, by monitoring changes in the protein's secondary structure. acs.org This highlights the utility of CD spectroscopy within the broader biochemical context of this class of molecules.
Computational Chemistry and Theoretical Investigations of 2 Isopropylmaleic Acid
Quantum Chemical Calculations of Electronic Structure and Properties of 2-Isopropylmaleic Acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic structure, which dictates its reactivity and physical characteristics. researchgate.netnih.gov These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. researchgate.net Such analyses help in predicting sites susceptible to electrophilic or nucleophilic attack.
Various physicochemical properties of this compound have been predicted using computational tools, which are essential for understanding its behavior in different environments. ymdb.canih.gov For instance, properties like water solubility, lipophilicity (logP), and acidity (pKa) are crucial for predicting its absorption and distribution in biological systems. ymdb.ca
Below is a table of computationally predicted properties for this compound.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C7H10O4 | PubChem nih.gov |
| Molecular Weight | 158.15 g/mol | PubChem nih.gov |
| Water Solubility | 3.64 g/L | ALOGPS ymdb.ca |
| logP (Octanol-Water Partition Coefficient) | 1.05 / 1.09 | ALOGPS / ChemAxon ymdb.ca |
| pKa (Strongest Acidic) | 2.79 | ChemAxon ymdb.ca |
| Polar Surface Area | 74.6 Ų | ChemAxon ymdb.ca |
| Hydrogen Bond Donor Count | 2 | ChemAxon ymdb.ca |
| Hydrogen Bond Acceptor Count | 4 | ChemAxon ymdb.ca |
| Rotatable Bond Count | 3 | Cactvs nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, showing how the molecule rotates around its single bonds and adopts different shapes. This is crucial for understanding how it fits into the active sites of enzymes. researchgate.net
MD simulations also allow for the investigation of intermolecular interactions between this compound and its surroundings, such as solvent molecules (e.g., water) or biological macromolecules like proteins. springermedizin.denih.gov By simulating these interactions, researchers can understand solvation effects and predict the binding affinity and orientation of this compound with its enzymatic partners, such as isopropylmalate dehydratase. These simulations rely on force fields to describe the forces between atoms. researchgate.netspringermedizin.de
Prediction of Reaction Pathways and Transition State Analysis
This compound is a known intermediate in the biosynthesis of the amino acid leucine (B10760876). ymdb.caoup.comhmdb.ca Computational methods can be used to model the chemical reactions it undergoes. The enzymatic conversion of 2-isopropylmalic acid to this compound, and its subsequent conversion to 3-isopropylmalic acid, is catalyzed by the enzyme 3-isopropylmalate dehydratase. ymdb.caumaryland.edu This isomerization is a key step in the leucine biosynthetic pathway.
Theoretical calculations can predict the most likely pathways for these reactions. Transition State Theory (TST) is a key component of this analysis, allowing for the calculation of the energy barriers (activation energies) that must be overcome for the reaction to proceed. scielo.org.mx By locating the transition state—the highest energy point along the reaction coordinate—researchers can understand the mechanism of the enzymatic catalysis, including which bonds are broken and formed. scielo.org.mxresearchgate.net This knowledge is valuable for designing inhibitors that could target the leucine biosynthesis pathway, which is a potential target for antituberculosis agents. oup.com
Spectroscopic Property Predictions and Validation
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Quantum mechanical methods are used to predict Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C chemical shifts), infrared (IR) spectra, and UV-Visible spectra. ualberta.caresearchgate.net
For instance, predicting NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. ualberta.ca Machine learning approaches, trained on large databases of known structures and their spectra, are becoming increasingly powerful for this purpose. ualberta.ca Similarly, calculating vibrational frequencies allows for the assignment of peaks in an experimental IR spectrum, providing a detailed picture of the molecule's vibrational modes. researchgate.net Predicted GC-MS spectra for the related compound 2-isopropylmalic acid suggest similar computational approaches are feasible for this compound. ymdb.ca Spectroscopic studies have also been used to characterize the complex formed between 2-isopropylmalic acid and aluminum(III) ions. nih.gov
Development of Force Fields and Computational Models
The accuracy of molecular simulations, particularly MD, depends heavily on the quality of the underlying computational model, known as a force field. A force field is a set of parameters and equations that defines the potential energy of a system of particles and is used to calculate the forces between them. acs.orgacs.orgnih.gov While general force fields like the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF) exist for organic molecules, specific parameterization may be necessary for a molecule like this compound to ensure high-fidelity simulations. nih.gov
The development of a specific force field for a molecule or a class of molecules, such as dicarboxylic acids, involves a detailed parameterization process. acs.orgacs.org This typically includes fitting the force field parameters (e.g., for bond lengths, angles, dihedrals, and non-bonded interactions) to reproduce high-level quantum mechanical calculations or experimental data, such as thermodynamic properties or crystal structures. acs.orgosti.govresearchgate.net An improved and validated force field allows for more accurate predictions of the conformational dynamics and intermolecular interactions of this compound in various environments, from simple solvents to complex biological systems. acs.orgacs.org
Applications of 2 Isopropylmaleic Acid in Organic Synthesis and Chemical Transformations Non Clinical
As a Chiral Building Block for Complex Molecule Synthesis
The concept of the "chiral pool" in organic synthesis involves the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. 2-Isopropylmaleic acid, possessing a stereocenter at the carbon atom bearing the isopropyl and hydroxyl groups, theoretically fits the profile of a chiral building block. nih.gov The presence of multiple functional groups—two carboxylic acids, a hydroxyl group, and a carbon-carbon double bond—offers numerous points for chemical modification.
While specific examples of the use of this compound as a chiral synthon are not prevalent in the literature, its structural features suggest potential utility. The carboxylic acid and hydroxyl functionalities can be manipulated to form various derivatives, and the stereocenter can be used to induce chirality in subsequent reaction steps.
Table 1: Structural Features of this compound Relevant to Chiral Synthesis
| Feature | Description | Potential Synthetic Utility |
|---|---|---|
| Chiral Center | The quaternary carbon atom bonded to the isopropyl, hydroxyl, and two carboxyl groups. | Can serve as a foundation for introducing chirality into a target molecule. |
| Carboxylic Acid Groups | Two acidic functional groups that can be converted into esters, amides, or other derivatives. | Allows for the extension of the carbon skeleton and the introduction of diverse functionalities. |
| Hydroxyl Group | A reactive site for etherification, esterification, or oxidation. | Provides a handle for further chemical transformations and the creation of new stereocenters. |
| Carbon-Carbon Double Bond | A site for addition reactions, such as hydrogenation or halogenation. | Enables the modification of the carbon backbone and the introduction of new functional groups. |
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are highly valued for their efficiency and atom economy. Dicarboxylic acids and their derivatives are known to participate in various MCRs, such as the Ugi and Passerini reactions. nih.govmdpi.com
Theoretically, this compound could serve as the acidic component in such reactions. Its two carboxylic acid groups could potentially lead to the formation of unique molecular scaffolds. However, a review of the scientific literature does not yield specific examples of this compound being utilized in MCRs. The reactivity of the maleic acid backbone, combined with the steric hindrance from the isopropyl group, may influence its suitability for common MCRs. Further research would be needed to explore its viability in this context.
Precursor to Heterocyclic Compounds and Pharmacologically Relevant Scaffolds (Synthetic Focus)
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. nih.govmdpi.com Maleic acid and its anhydride (B1165640) are common starting materials for the synthesis of a variety of heterocycles, including pyridazines and phthalazines, through reactions with hydrazine (B178648) derivatives. mdpi.com
Given its structural similarity to maleic acid, this compound could potentially serve as a precursor to novel, substituted heterocyclic systems. The reaction of its anhydride form with dinucleophiles like hydrazines, ureas, or thioureas could lead to the formation of six-membered rings with an embedded isopropyl group. These substituents could modulate the pharmacological properties of the resulting scaffolds. Despite this potential, there is a lack of specific published syntheses of heterocyclic compounds starting from this compound.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reactant | Potential Heterocyclic Product | Significance |
|---|---|---|
| Hydrazine | Isopropyl-substituted pyridazinedione | Pyridazine derivatives are known to have a wide range of biological activities. |
| Urea/Thiourea | Isopropyl-substituted pyrimidinedione/thiouracil | Pyrimidine and uracil (B121893) derivatives are core structures in many pharmaceuticals. |
Role in the Total Synthesis of Natural Products (Non-Human Specific Contexts)
The total synthesis of natural products often relies on the strategic use of functionalized building blocks to construct complex molecular architectures. While there are no prominent examples in the literature of this compound being a key intermediate in the total synthesis of a natural product, its dense functionality suggests it could be a useful, albeit currently unexploited, starting material. Its chiral nature and multiple reactive sites could, in principle, allow for the efficient construction of certain molecular frameworks.
Use as a Chemical Intermediate in Industrial Processes (Non-Clinical)
In the context of industrial chemistry, maleic anhydride is a versatile intermediate used in the production of resins, polymers, and agricultural chemicals. The introduction of an isopropyl group to this scaffold could lead to materials with modified physical and chemical properties. For instance, polymers derived from this compound might exhibit different solubility, thermal stability, or mechanical properties compared to their non-substituted counterparts.
Despite these possibilities, there is no significant evidence in the available literature to suggest that this compound is currently used as a chemical intermediate in large-scale industrial processes. Its applications appear to be primarily in the realm of biological and metabolic research at present. sigmaaldrich.com
Applications in Materials Science and Polymer Chemistry Non Clinical
Use as a Monomer in Polymerization Reactions
No specific data or research findings were identified regarding the use of 2-isopropylmaleic acid as a monomer in polymerization reactions.
Cross-linking Agent in Polymer Networks
There is no available information on the application of this compound as a cross-linking agent in polymer networks.
Surface Modification and Functionalization using this compound Derivatives
Research on surface modification and functionalization specifically utilizing this compound derivatives could not be located.
Role in the Synthesis of Functional Polymers
No specific role for this compound in the synthesis of functional polymers has been documented in the reviewed literature.
A table of mentioned compounds cannot be generated as no specific polymers or derivatives involving this compound were identified in the context of materials science.
Advanced Analytical Methodologies for Detection and Quantification of 2 Isopropylmaleic Acid
Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS, UHPLC-MS/MS for Complex Mixtures)
Chromatography remains a cornerstone for the analysis of 2-isopropylmaleic acid, with various techniques being employed depending on the analytical challenge.
Chiral High-Performance Liquid Chromatography (HPLC): The chiral nature of this compound makes enantioselective separation crucial for understanding its stereochemical implications in biological systems. A 2017 study reported the successful chiral separation of several 2-hydroxycarboxylic acids, including 2-isopropylmalic acid, using HPLC with cinchona alkaloid-derived chiral stationary phases. nih.gov Baseline resolution was achieved, and for many of the studied compounds, the elution order of the enantiomers could be inverted by switching between tert-butylcarbamoyl quinidine (B1679956) (Chiralpak QD-AX) and quinine (B1679958) (Chiralpak QN-AX) based stationary phases. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for metabolomic analysis, where 2-isopropylmalic acid is often identified or used as an internal standard for semiquantitative analysis. pubcompare.ainih.gov In these methods, samples containing low-molecular-weight metabolites are typically subjected to a derivatization process to increase their volatility for gas chromatography. shimadzu.co.kr A common derivatization involves the formation of methoxime and trimethylsilyl (B98337) derivatives. shimadzu.co.kr The derivatized metabolites are then separated on a capillary column before being detected by a mass spectrometer. pubcompare.ai GC-MS provides excellent chromatographic resolution and enables stable measurements, though for complex biological samples, triple quadrupole GC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers enhanced selectivity and sensitivity by minimizing interference from the sample matrix. shimadzu.com
| Parameter | Condition | Source |
|---|---|---|
| GC System | Shimadzu GCMS-TQ8040 or GCMS-QP2010 Ultra | pubcompare.aishimadzu.com |
| Column | BPX-5 or DB-5 (30 m × 0.25 mm I.D., 0.25 µm film thickness) | pubcompare.aishimadzu.com |
| Carrier Gas | Helium | pubcompare.ai |
| Flow Rate | 39 cm/sec (Linear Velocity) | pubcompare.aishimadzu.com |
| Inlet Temperature | 250°C - 280°C | pubcompare.aishimadzu.com |
| Oven Temperature Program | Held at 60-80°C for 2 min, then ramped at 15°C/min to 330°C and held for 3-6 min | pubcompare.aishimadzu.com |
| Ion Source Temperature | 200°C | shimadzu.com |
| Derivatization | Methoxime and trimethylsilyl derivatives | shimadzu.co.kr |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For rapid and highly sensitive analysis in complex matrices like wine and coffee, UHPLC-MS/MS is a powerful tool. A 2020 study successfully quantified 2-isopropylmalic acid and its isomer, 3-isopropylmalic acid, in forty different wines using a UHPLC-MS/MS triple quadrupole system. nih.gov This method allowed for simultaneous quantification, revealing that red wines were generally correlated with higher amounts of 2-isopropylmalic acid (average content of 31.60 mg/L). nih.gov Similarly, UHPLC-MS/MS was used to quantify these acids in green, roasted, and espresso coffee, highlighting how postharvest processing methods significantly impact their final concentrations. bohrium.com Additionally, a rapid reverse-phase UPLC-UV method has been developed for the simultaneous analysis of 2-isopropylmalate and other related organic acids in the culture fluid of E. coli. researchgate.net
Electrochemical Analysis and Sensing Mechanisms
Electrochemical sensors offer advantages such as high sensitivity, rapid response, potential for miniaturization, and low-cost production. nih.gov These sensors often rely on molecularly imprinted polymers (MIPs) to create selective recognition sites for a target analyte. nih.gov The binding of the analyte to the MIP on an electrode surface induces a measurable electrochemical signal.
While these advanced sensing platforms have been developed for a wide variety of environmental contaminants, including pesticides and pharmaceuticals, specific applications for the direct electrochemical detection of this compound are not extensively documented in scientific literature. nih.gov However, the principles have been applied to structurally similar compounds. For instance, a chiral separation system for malic acid was developed using a chiral molecularly imprinted polymer in capillary electrochromatography. researchgate.net Given that this compound possesses carboxyl groups that can be involved in electrochemical reactions, the development of dedicated electrochemical sensors is a plausible future direction for its rapid and in-situ analysis.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-Q-Orbitrap, LC-IT)
The combination of liquid chromatography with high-resolution mass spectrometry provides unparalleled capabilities for the identification and quantification of compounds in highly complex mixtures.
Liquid Chromatography-Ion Trap (LC-IT) and Liquid Chromatography-Quadrupole-Orbitrap (LC-Q-Orbitrap): A seminal 2019 study utilized two advanced LC-MS platforms, LC-IT and LC-Q-Orbitrap, to identify and quantify 2-isopropylmalic acid (2-IPMA) and its isomer 3-isopropylmalic acid (3-IPMA) in wine for the first time. uniurb.itnih.gov The LC-Q-Orbitrap system, with its high-resolution mass analyzer, was crucial for the initial identification of the isomeric compounds based on their accurate mass and fragmentation patterns. uniurb.itunicam.it
Following identification, a quantitative analytical method was developed and validated using the LC-IT platform. uniurb.itnih.gov Although the chromatographic peaks of the two isomers were not fully separated, the method exploited unique fragment ions for each compound (m/z 115 for 2-IPMA and m/z 73 for 3-IPMA) to allow for their separate and accurate quantification. unicam.it The validated method was applied to ten different Italian wines, finding that 2-IPMA was present in significantly higher concentrations than 3-IPMA. nih.govunicam.it The average concentration for 2-IPMA was 23.0 mg L⁻¹, whereas for 3-IPMA it was 1.78 mg L⁻¹. nih.govunicam.it
| Parameter | Value/Range | Source |
|---|---|---|
| Linearity Range | 5–320 mg L⁻¹ | nih.govunicam.it |
| Correlation Coefficient (r²) | > 0.9914 | nih.govunicam.it |
| Limit of Detection (LOD) | 0.2 mg L⁻¹ | unicam.it |
| Limit of Quantification (LOQ) | 0.5 mg L⁻¹ | unicam.it |
| Mean Recovery (at 5 mg L⁻¹) | 86.7% | unicam.it |
| Mean Recovery (at 50 mg L⁻¹) | 90.7% | unicam.it |
| Relative Standard Deviation (RSD) (at 5 mg L⁻¹) | 12.1% | unicam.it |
| Relative Standard Deviation (RSD) (at 50 mg L⁻¹) | 8.4% | unicam.it |
Historical Context and Evolution of Research on 2 Isopropylmaleic Acid
Early Discoveries and Seminal Research on 2-Isopropylmaleic Acid
The initial discovery of this compound is intrinsically linked to the elucidation of the leucine (B10760876) biosynthesis pathway in the mid-20th century. Early research focused on identifying the series of intermediate compounds that lead to the formation of this essential amino acid in microorganisms.
Seminal work in the early 1960s by researchers including Murray Strassman, Louis N. Ceci, Joseph M. Calvo, and H. E. Umbarger was pivotal in identifying this compound as a key intermediate. nih.govwikipedia.orgacs.orggoogle.com Their studies, primarily using leucine-requiring (auxotrophic) mutants of the fungus Neurospora crassa and yeast such as Saccharomyces cerevisiae and Torulopsis utilis, demonstrated the accumulation of this compound when the leucine biosynthetic pathway was interrupted. google.comacs.organnualreviews.org
In 1963, Strassman and Ceci reported the enzymatic formation of α-isopropylmalic acid (a stereoisomer of 2-isopropylmalic acid) in yeast, identifying it as an intermediate in leucine biosynthesis. nih.gov Subsequent research by Calvo and his collaborators further solidified the role of isopropylmalate isomers in this pathway. wikipedia.orgacs.org These early investigations were crucial in piecing together the metabolic steps and the enzymes responsible for them. The compound was initially isolated from the culture media of these mutant organisms, allowing for its characterization. google.comannualreviews.org
The following table summarizes the key enzymes involved in the formation and conversion of this compound within the leucine biosynthesis pathway, as understood from this foundational research.
| Enzyme Name | EC Number | Function in Leucine Biosynthesis |
| 2-Isopropylmalate Synthase | 2.3.3.13 | Catalyzes the condensation of α-ketoisovalerate and acetyl-CoA to form (2S)-2-isopropylmalate. wikipedia.orgasm.orgagriculturejournals.cz |
| 3-Isopropylmalate Dehydratase | 4.2.1.33 | Catalyzes the reversible isomerization of 2-isopropylmalate to 3-isopropylmalate via a dehydration-hydration mechanism, with this compound as the enzyme-bound intermediate. wikipedia.orgwikipedia.orgasm.orgagriculturejournals.cz |
| 3-Isopropylmalate Dehydrogenase | 1.1.1.85 | Catalyzes the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate. wikipedia.orgasm.orgagriculturejournals.cz |
Evolution of Synthetic and Methodological Approaches
The approaches to obtaining this compound have evolved from initial isolation from biological sources to more controlled chemical syntheses.
Initially, the primary method for obtaining this compound was through fermentation . This involved cultivating leucine-requiring mutant strains of microorganisms like Neurospora crassa, Saccharomyces cerevisiae, and various bacteria such as Brevibacterium and Corynebacterium species. google.com These organisms, when deprived of leucine, would accumulate and excrete intermediates of the leucine pathway, including this compound, into the culture medium, from which the acid could then be isolated and purified. google.com
Later, more defined chemical synthesis methods were developed to produce this compound and its isomers for research purposes. While general organic chemistry reactions like the Reformatsky and Grignard reactions provide routes to similar β-hydroxy esters and for additions to carbonyl groups respectively, specific applications to this compound are not widely documented in early literature. byjus.comtamu.eduwikipedia.orgnumberanalytics.comuwo.caorganic-chemistry.org
A notable synthetic method was described by Schloss, Magolda, and Emptage in 1988, which provided a route to α-isopropylmalate, β-isopropylmalate, and dimethylcitraconate (a related compound). tandfonline.com More recent and stereoselective synthetic strategies have also been reported. For instance, a synthesis of the related (2R,3S)-3-isopropylmalic acid has been achieved using a nih.govacs.org-Wittig rearrangement of an allyloxyacetic acid derived from a carbohydrate template. tandfonline.com Another synthetic approach has utilized mucobromic acid as a starting material, which, after a series of reactions including a Suzuki cross-coupling, can be converted to a maleic anhydride (B1165640) precursor of related compounds. rsc.org
The following table outlines the different approaches used to obtain this compound.
| Approach | Description | Key Features |
| Fermentation | Use of leucine-requiring (auxotrophic) mutant strains of microorganisms (e.g., Neurospora crassa, Saccharomyces cerevisiae) that accumulate and excrete this compound. google.com | Relies on biological pathways; product needs to be isolated and purified from the culture broth. |
| Chemical Synthesis | Laboratory-based synthesis from simpler chemical precursors. Methods have included multi-step syntheses involving reactions like the nih.govacs.org-Wittig rearrangement and Suzuki cross-coupling for related structures. tandfonline.comrsc.org | Allows for greater control and potential for stereospecificity; can produce isomers not readily available from biological systems. |
Key Contributions and Milestones in this compound Research
The research on this compound has been marked by several key milestones that have advanced our understanding of biochemistry and analytical chemistry.
The most significant early contribution was the elucidation of its central role in the biosynthesis of leucine , as established by the work of Strassman, Calvo, Umbarger, and their colleagues in the 1960s. nih.govwikipedia.orgacs.orgnumberanalytics.com This discovery was a fundamental step in mapping out amino acid metabolic pathways, which are crucial for all life.
Another critical milestone was the determination of the absolute configuration of the isomers of isopropylmalic acid. wikipedia.orgacs.org This work, also conducted by Calvo and Stevens among others, was essential for understanding the stereospecificity of the enzymes involved in the leucine pathway, such as 3-isopropylmalate dehydratase. wikipedia.org
In more recent years, a significant development has been the identification and quantification of this compound in various food products , notably in wine and coffee. wikipedia.org This has been made possible by advancements in analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). These findings have suggested that this compound could serve as a potential marker for fermentation processes and for the authentication of these products. wikipedia.org
The following table provides a timeline of these key contributions.
| Year | Milestone | Significance | Key Researchers/Contributors |
| 1956-1963 | Discovery as a Leucine Biosynthesis Intermediate: Identified as a key compound in the metabolic pathway leading to leucine in yeast and fungi. nih.govacs.org | Foundational to understanding amino acid metabolism. | Strassman, M., Ceci, L. N. |
| 1964 | Elucidation of Absolute Configuration: The stereochemistry of isopropylmalic acid isomers was determined. wikipedia.orgacs.org | Provided insight into the stereospecific nature of the enzymes in the leucine pathway. | Calvo, J. M., Stevens, C. M., Umbarger, H. E. |
| 1988 | Reported Chemical Synthesis Method: A method for the chemical synthesis of isopropylmalate isomers was documented. tandfonline.com | Enabled the production of these compounds for further research without relying on isolation from biological sources. | Schloss, J. V., Magolda, R., Emptage, M. |
| 2020-2024 | Identification in Wine and Coffee: Quantified in commercial wines and coffees, suggesting it as a potential marker for fermentation and processing methods. wikipedia.org | Opened new avenues for food science research and quality control. | Santanatoglia, S., et al. |
Future Research Directions and Emerging Opportunities for 2 Isopropylmaleic Acid
Exploration of Uncharted Reactivity and Novel Transformations
The unique structural features of 2-isopropylmaleic acid, namely the presence of two carboxylic acid groups, a carbon-carbon double bond, and a bulky isopropyl group, suggest a rich and largely unexplored reactivity profile. Future research should focus on systematically investigating its behavior in a variety of chemical transformations.
Key Research Areas:
Cycloaddition Reactions: The electron-deficient nature of the double bond, influenced by the adjacent carboxylic acid groups, makes this compound a potential candidate for various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. Investigating its reactivity with a range of dienes and dipoles could lead to the synthesis of complex cyclic and heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.
Polymerization: The diacid functionality of this compound makes it a promising monomer for the synthesis of novel polyesters and polyamides. The presence of the isopropyl group could impart unique properties to these polymers, such as increased solubility, altered thermal stability, and modified mechanical properties. A systematic study of its polymerization behavior with different co-monomers is warranted.
Selective Functionalization: Developing methods for the selective functionalization of the two carboxylic acid groups and the double bond is crucial for expanding the synthetic utility of this compound. This includes exploring selective esterification, amidation, and reduction of the carboxyl groups, as well as stereoselective reactions at the double bond, such as hydrogenation, epoxidation, and dihydroxylation.
Table 1: Potential Novel Transformations of this compound
| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Potential Applications |
| Diels-Alder Reaction | Electron-rich dienes (e.g., cyclopentadiene, furan (B31954) derivatives) | Substituted cyclic anhydrides or dicarboxylic acids | Synthesis of complex organic molecules, functional materials |
| 1,3-Dipolar Cycloaddition | Azides, nitrile oxides, nitrones | Heterocyclic compounds (e.g., pyrazolines, isoxazolines) | Pharmaceutical intermediates, agrochemicals |
| Polyesterification | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Aliphatic polyesters | Biodegradable plastics, drug delivery systems |
| Polyamidation | Diamines (e.g., hexamethylenediamine) | Polyamides | Engineering plastics, fibers |
| Asymmetric Hydrogenation | Chiral catalysts (e.g., Rh- or Ru-based complexes) | Chiral 2-isopropylsuccinic acid derivatives | Enantiomerically pure building blocks for pharmaceuticals |
Development of Greener and More Sustainable Synthetic Routes
Currently, this compound is primarily known as a product of microbial metabolism. Leveraging and optimizing these biological routes, as well as exploring novel biocatalytic and chemocatalytic methods, are key to developing sustainable production processes.
Future research in this area should include:
Metabolic Engineering: The existing biosynthetic pathways for this compound in organisms like Saccharomyces cerevisiae and Escherichia coli can be optimized through metabolic engineering to enhance yields and productivity. researchgate.net This could involve overexpression of key enzymes, deletion of competing pathways, and optimization of fermentation conditions.
Biocatalysis: The use of isolated enzymes or whole-cell biocatalysts for the synthesis of this compound from renewable feedstocks is a promising green alternative to traditional chemical synthesis. Research could focus on identifying and engineering novel enzymes with improved stability and activity for the key reaction steps.
Chemo-catalytic Routes from Biomass: Investigating catalytic routes to produce this compound and its precursors from abundant biomass-derived platform chemicals would be a significant step towards a bio-based chemical industry. This could involve developing selective oxidation and carbon-carbon bond-forming reactions.
Integration with Flow Chemistry and Automated Synthesis
Modern chemical manufacturing is increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. Applying these technologies to the synthesis and derivatization of this compound could offer significant advantages.
Emerging opportunities include:
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound, particularly for exothermic or hazardous reactions, could enable safer and more controlled production. nih.govlut.fi Microreactors, with their high surface-area-to-volume ratio, could be particularly beneficial for optimizing reaction conditions and improving yields. researchgate.netchimia.chmdpi.commdpi.com
Automated Synthesis and High-Throughput Screening: Automated platforms could be employed for the rapid synthesis of a library of this compound derivatives. purdue.edusemanticscholar.orgnih.govnih.govresearchgate.net This would facilitate the high-throughput screening of these compounds for various applications, accelerating the discovery of new functional molecules.
Advanced Computational-Experimental Synergy
The synergy between computational chemistry and experimental studies can provide deep insights into the reactivity of this compound and guide the design of novel synthetic routes and functional molecules.
Potential research directions are:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, frontier molecular orbitals, and reaction mechanisms of this compound. nih.gov This can help in predicting its reactivity in various transformations and in understanding the regioselectivity and stereoselectivity of reactions.
Predictive Modeling: Computational tools can be used to predict the properties of polymers and materials derived from this compound, guiding the experimental work towards the most promising candidates.
Combined Mechanistic Studies: A combined computational and experimental approach can be used to elucidate the mechanisms of catalytic reactions involving this compound, leading to the development of more efficient and selective catalysts. nih.gov
Potential in New Chemical Technologies and Non-Clinical Applications
The unique structure of this compound suggests its potential for a range of non-clinical applications, particularly in materials science and coordination chemistry.
Future research should explore its use as:
A Building Block for Functional Polymers: As mentioned earlier, the incorporation of this compound into polymers could lead to materials with novel properties. Its rigid backbone and functional groups could be exploited to create polymers for applications such as gas separation membranes, specialty coatings, and drug delivery vehicles.
A Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs): The two carboxylic acid groups of this compound make it an excellent candidate as a ligand for the construction of coordination polymers and MOFs. The isopropyl group could influence the topology and porosity of the resulting frameworks, potentially leading to materials with interesting catalytic, sensing, or gas storage properties.
A Chelating Agent: The dicarboxylic acid functionality suggests that this compound could act as a chelating agent for various metal ions. This could be explored for applications in areas such as metal extraction, water treatment, and as a component in nutritional supplements.
Q & A
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in toxicological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
